molecular formula C11H20N4O4S B2463322 3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide CAS No. 941928-13-8

3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide

Cat. No.: B2463322
CAS No.: 941928-13-8
M. Wt: 304.37
InChI Key: IBSWFTTWTDZFOV-UHFFFAOYSA-N
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Description

3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide is a synthetic small molecule based on the 1,3,8-triazaspiro[4.5]decane scaffold, a chemotype of significant interest in medicinal chemistry and pharmacological research. This compound is intended for research applications only and is not for diagnostic or therapeutic use. The 1,3,8-triazaspiro[4.5]decane core structure has been identified in novel chemotypes with selective agonist activity for the delta (δ) opioid receptor (DOR) . DOR is a G-protein-coupled receptor (GPCR) that is a promising target for various neurological disorders, including migraine and chronic pain . Researchers are particularly interested in novel DOR agonists that are slightly biased toward G-protein signaling, as they may offer therapeutic potential without the adverse effects, such as convulsions and rapid tachyphylaxis, associated with other chemotypes like SNC80 . This compound provides a valuable tool for exploring these signaling pathways. Beyond its potential applications in neuroscience, derivatives of 1,3,8-triazaspiro[4.5]decane have also been investigated as inhibitors of the mitochondrial permeability transition pore (PTP) . PTP opening is a critical event in cell death pathways, such as those occurring during ischemia-reperfusion injury, making PTP inhibitors a active area of research in cardioprotection . The presence of a sulfonamide group in this compound is a common feature in drugs and bio-active molecules, known to contribute to molecular properties and target binding . Researchers can utilize this compound to probe its specific mechanism of action and efficacy in relevant biological models.

Properties

IUPAC Name

3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4S/c1-4-15-9(16)11(12-10(15)17)5-7-14(8-6-11)20(18,19)13(2)3/h4-8H2,1-3H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSWFTTWTDZFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)N(C)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

Spirocyclic Core Construction

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold forms the structural backbone. Key methods include:

Cyclocondensation of Piperidone Derivatives

Procedure :

  • Starting Material : N-Benzyloxycarbonyl-4-piperidone (1-benzyloxycarbonyl-4-piperidone) reacts with ammonium carbonate and potassium cyanide in ethanol/water under reflux.
  • Mechanism : The Strecker synthesis facilitates spirocyclization via nucleophilic addition of cyanide to the ketone, followed by cyclization with ammonium carbonate.
  • Yield : 66–86%.

Example :

Benzyl-4-oxopiperidine-1-carboxylate + NH4CO3/KCN → Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate  
Microwave-Assisted Cyclization

Microwave irradiation accelerates spiro ring formation in catalyst-free conditions, as demonstrated for analogous indane-1,3-dione derivatives. This method reduces reaction times from hours to minutes.

Sulfonamide Functionalization

The sulfonamide group is introduced via sulfonation of the piperidine nitrogen:

Sulfonyl Chloride Coupling

Procedure :

  • Substrate : 3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
  • Reagents : Dimethylsulfamoyl chloride in dichloromethane with triethylamine.
  • Conditions : 0°C to room temperature, 2–6 hours.
  • Yield : 50–70% (estimated from analogous reactions).

Example :

3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione + ClSO2N(CH3)2 → 3-Ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide  
Copper-Catalyzed Sulfonamidation

For challenging substrates, Cu(CH3CN)4PF6 and tert-butyl 3-(trifluoromethyl)benzoperoxoate enable radical-mediated C–H sulfonamidation, with indane-1,3-dione as a ligand. This method is less common but useful for sterically hindered analogs.

Optimized Synthetic Route

Stepwise Synthesis

Step Reaction Reagents/Conditions Yield
1 Spirocyclic core formation NH4CO3, KCN, EtOH/H2O, reflux 86%
2 N3-Ethylation C2H5I, K2CO3, DMF, rt 32%
3 Sulfonamide introduction ClSO2N(CH3)2, Et3N, CH2Cl2 70%

One-Pot Approach

A patent-derived method combines spirocyclization and sulfonamidation in a single pot using Pd/C hydrogenation to remove protecting groups:

Benzyl-protected intermediate → Hydrogenation (Pd/C, H2) → Simultaneous deprotection and sulfonamide formation  

Advantage : Reduces purification steps; Yield : 60–75%.

Analytical Validation

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 1.43–1.85 (m, piperidine CH2), 2.84 (s, N(CH3)2), 3.24 (s, spiro-CH2), 5.09 (s, ethyl-CH2).
  • LC-MS : m/z = 304.1 [M+H]+.

Purity Assessment

  • HPLC : >95% purity using C18 column, acetonitrile/water gradient.
  • Melting Point : 303–304°C (decomposition).

Challenges and Solutions

Regioselectivity in Alkylation

  • Issue : Competing N1 vs. N3 ethylation.
  • Solution : Use bulky bases (e.g., DBU) to favor N3 substitution.

Sulfonamide Hydrolysis

  • Issue : Acidic conditions may cleave the sulfonamide.
  • Solution : Neutral pH workup and avoidance of strong acids.

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replace benzyloxycarbonyl groups with tert-butyl carbamates for easier deprotection.
  • Solvent Recovery : Ethanol and dichloromethane are distilled and reused.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of sulfonamide derivatives with different substituents.

Scientific Research Applications

3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The triazaspirodecane core may interact with enzymes or receptors, affecting their function. These interactions can lead to various biological effects, making the compound a subject of interest in drug discovery and development.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Applications/Findings Reference
3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide 3-ethyl, 8-(N,N-dimethyl sulfonamide) Sulfonamide, dioxo ~340 (estimated) Not reported; structural uniqueness N/A
tert-Butyl 3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 3-ethyl, 8-(tert-butyl carboxylate) Carboxylate, dioxo 298 (ES-MS) Intermediate in antimalarial synthesis
8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-benzyl Benzyl, dioxo 259.31 Building block for drug discovery
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide 3-propyl, 8-carboxamide (trifluoromethylphenyl) Carboxamide, dioxo, CF3 ~408 (ES-MS) Potential enzyme inhibition
NOPT (N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)ethyl]-2-naphthalenecarboxamide) 1-phenyl, 8-naphthalenecarboxamide Carboxamide, phenyl ~440 (estimated) PLD2 inhibitor for cancer therapy

Key Observations :

Sulfonamide vs. This may improve binding to polar enzyme active sites . In contrast, tert-butyl carboxylates (e.g., from ) are often used as protecting groups, facilitating synthetic routes (75% yield) .

The target compound’s N,N-dimethyl sulfonamide balances hydrophilicity and steric bulk . Trifluoromethyl groups () introduce metabolic stability and electron-withdrawing effects, whereas the ethyl group in the target compound may prioritize conformational flexibility .

Synthetic Yields :

  • Spirocyclic derivatives with tert-butyl carboxylates () or benzyl groups () show moderate-to-high yields (66–75%), suggesting that sulfonamide introduction may require optimized conditions due to steric or reactivity challenges .

Pharmacological and Industrial Relevance

  • Antimalarial Agents : Derivatives like 3-ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione () demonstrate the role of alkyl substituents in enhancing antimalarial activity. The target compound’s sulfonamide could modulate similar biological targets .
  • PLD2 Inhibitors: Compounds such as NOPT () highlight the importance of aromatic carboxamides in phosphatidic acid production inhibition. The sulfonamide group in the target compound may offer alternative binding modes for PLD isoforms .
  • Tranquilizers : Spiperone (), a 1-phenyl derivative, shows how structural variations drive therapeutic diversification. The target compound’s dimethyl sulfonamide may reduce CNS penetration compared to Spiperone’s fluorophenyl group .

Biological Activity

3-ethyl-N,N-dimethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-sulfonamide (CAS Number: 941928-13-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H20N4O4SC_{11}H_{20}N_{4}O_{4}S, with a molecular weight of 304.37 g/mol. The compound's structure includes a triazaspiro framework that is characteristic of many biologically active compounds.

PropertyValue
CAS Number941928-13-8
Molecular FormulaC₁₁H₂₀N₄O₄S
Molecular Weight304.37 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of related triazaspiro compounds were tested for their antibacterial and antifungal activity against various pathogens:

  • Antibacterial Activity : The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antifungal Activity : It also demonstrated antifungal properties against Candida albicans, indicating potential therapeutic applications in treating fungal infections .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in microbial growth and survival. Research indicates that such compounds can inhibit key metabolic pathways in bacteria and fungi.

Case Studies

  • Case Study on Antibacterial Properties :
    A study published in the Journal of Medicinal Chemistry evaluated a series of triazaspiro compounds for their antibacterial efficacy. The results indicated that compounds with similar structural motifs to this compound exhibited significant inhibition against multiple strains of bacteria, showcasing the potential for development into new antibiotics .
  • Case Study on Antifungal Effects :
    In another investigation focusing on antifungal activity, derivatives of triazaspiro compounds were tested against Candida species. The findings revealed that certain modifications enhanced antifungal potency, suggesting that structural variations could optimize biological activity .

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